3-Dibenzylamino-1-bromopropane
Overview
Description
3-Dibenzylamino-1-bromopropane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a dibenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dibenzylamino-1-bromopropane typically involves the bromination of 3-dibenzylamino-1-propanol. This reaction can be carried out using various brominating agents such as phosphorus tribromide or hydrobromic acid. The reaction conditions often include refluxing the alcohol with the brominating agent in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of heterogeneous catalysts like alumina-modified sulfated zirconia can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Dibenzylamino-1-bromopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The dibenzylamino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: 3-Dibenzylamino-1-propanol, 3-dibenzylamino-1-propanenitrile.
Elimination Reactions: 3-dibenzylamino-1-propene.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives of the dibenzylamino group.
Scientific Research Applications
3-Dibenzylamino-1-bromopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Dibenzylamino-1-bromopropane primarily involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The dibenzylamino group can interact with biological targets, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
- N,N-dibenzyl-3-bromopropan-1-amine
- 3-(Dibenzylamino)-1-propanol
- Dibenzylamino-1-methylcyclohexanol
Comparison: Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
N,N-dibenzyl-3-bromopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMFUZYTNHPGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCBr)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458127 | |
Record name | 3-dibenzylamino-1-bromopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98346-35-1 | |
Record name | 3-dibenzylamino-1-bromopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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